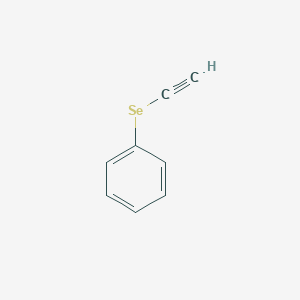

Benzene, (ethynylseleno)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, (ethynylseleno)- is a useful research compound. Its molecular formula is C8H6Se and its molecular weight is 181.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, (ethynylseleno)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (ethynylseleno)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzene, (ethynylseleno)- is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, metabolism, and associated health effects, drawing from diverse research sources.

Chemical Structure and Properties

The compound Benzene, (ethynylseleno)- features a benzene ring substituted with an ethynylselenol group. This structural modification may influence its reactivity and biological interactions. The presence of selenium is particularly noteworthy as selenium-containing compounds have been studied for their antioxidant properties and potential therapeutic benefits.

The biological activity of Benzene, (ethynylseleno)- can be attributed to several mechanisms:

- Oxidative Stress : Selenium compounds are known to exert antioxidant effects. They may help in reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

- Cellular Signaling : Ethynylselenol may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Genotoxicity : There is evidence suggesting that certain benzene derivatives can induce genotoxic effects through the formation of reactive metabolites that interact with DNA.

Case Studies and Research Findings

- Toxicokinetics : Research indicates that compounds similar to Benzene, (ethynylseleno)- undergo metabolic activation primarily in the liver via cytochrome P450 enzymes. The initial oxidation leads to the formation of reactive intermediates which can bind to cellular macromolecules, potentially leading to adverse health effects such as hematotoxicity and carcinogenesis .

- Hematological Effects : Occupational exposure to benzene has been linked to various hematological disorders, including acute myeloid leukemia and myelodysplastic syndromes. These effects are thought to be mediated by the metabolites generated during the metabolism of benzene .

- Selenium's Role : Studies have shown that selenium can mitigate some toxic effects associated with benzene exposure. The incorporation of selenium into benzene derivatives may enhance their therapeutic potential while reducing toxicity .

Data Table: Biological Activity Summary

Research Findings on Metabolism

Benzene metabolism involves several pathways leading to the formation of various metabolites:

- Phase I Metabolism : Initial oxidation by cytochrome P450 enzymes converts benzene to benzene oxide.

- Phase II Metabolism : Conjugation reactions lead to the formation of detoxified metabolites such as glucuronides and sulfates.

- Bone Marrow Toxicity : Metabolites accumulate in bone marrow, leading to oxidative damage and potential development of hematological malignancies .

Properties

CAS No. |

65910-12-5 |

|---|---|

Molecular Formula |

C8H6Se |

Molecular Weight |

181.10 g/mol |

IUPAC Name |

ethynylselanylbenzene |

InChI |

InChI=1S/C8H6Se/c1-2-9-8-6-4-3-5-7-8/h1,3-7H |

InChI Key |

OKYQFFAFTHBYFY-UHFFFAOYSA-N |

Canonical SMILES |

C#C[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.